

A Researcher's Guide to 5'-Hydroxy-9(R)-hexahydrocannabinol Reference Standards

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Compound of Interest

Compound Name: 5'-Hydroxy-9(R)-
hexahydrocannabinol

Cat. No.: B15615683

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For researchers, scientists, and drug development professionals engaged in the study of cannabinoids, the quality and reliability of analytical reference standards are paramount. This guide provides a comparative overview of the available reference standard for **5'-Hydroxy-9(R)-hexahydrocannabinol**, a metabolite of 9(R)-hexahydrocannabinol (HHC), to aid in the selection of appropriate materials for experimental use.

Product Comparison

Currently, Cayman Chemical is the primary supplier of a commercially available analytical reference standard for **5'-Hydroxy-9(R)-hexahydrocannabinol**. While other major suppliers like Cerilliant and Sigma-Aldrich offer a range of cannabinoid reference materials, a direct equivalent for this specific metabolite was not identified at the time of this guide's compilation. Researchers requiring this particular compound for their studies will likely need to source it from Cayman Chemical.

Below is a summary of the product specifications for the **5'-Hydroxy-9(R)-hexahydrocannabinol** reference standard offered by Cayman Chemical, alongside a comparison with a more common, related reference standard, 9(R)-Hexahydrocannabinol, to provide context.

| Feature | 5'-Hydroxy-9(R)-hexahydrocannabinol | 9(R)-Hexahydrocannabinol (Typical) |
|-------------------|--|---|
| Supplier | Cayman Chemical | Various (e.g., Cayman Chemical, Cerilliant) |
| Product Number | 41349[1] | Varies by supplier |
| CAS Number | 127367-74-2[1] | 6692-85-9 |
| Molecular Formula | C ₂₁ H ₃₂ O ₃ [1] | C ₂₁ H ₃₂ O ₂ |
| Formulation | A 10 mg/ml solution in acetonitrile[1] | Typically a solution in methanol or acetonitrile |
| Purity | Analytical Standard | Often ≥98% or as a certified reference material (CRM) |
| Intended Use | Research and forensic applications[1] | Research, forensic, and analytical testing |
| Storage | -20°C | -20°C |

Experimental Protocols

The appropriate use of a reference standard is critical for generating accurate and reproducible data. Below are generalized experimental protocols where a **5'-Hydroxy-9(R)-hexahydrocannabinol** reference standard would be essential.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Objective: To confirm the presence of **5'-Hydroxy-9(R)-hexahydrocannabinol** in biological samples (e.g., plasma, urine, hepatocytes).

Methodology:

- **Sample Preparation:** Perform a liquid-liquid or solid-phase extraction of the biological matrix to isolate cannabinoids.

- **Standard Preparation:** Prepare a series of dilutions of the **5'-Hydroxy-9(R)-hexahydrocannabinol** reference standard in a suitable solvent (e.g., acetonitrile or methanol) to create a calibration curve.
- **LC Separation:** Inject the extracted sample and calibration standards onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- **MS Detection:** Utilize a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for the specific precursor and product ion transitions of **5'-Hydroxy-9(R)-hexahydrocannabinol**.
- **Data Analysis:** Compare the retention time and mass spectrum of the analyte in the sample to that of the reference standard. Quantify the analyte concentration using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Forensic Analysis

Objective: To detect and identify **5'-Hydroxy-9(R)-hexahydrocannabinol** in forensic samples.

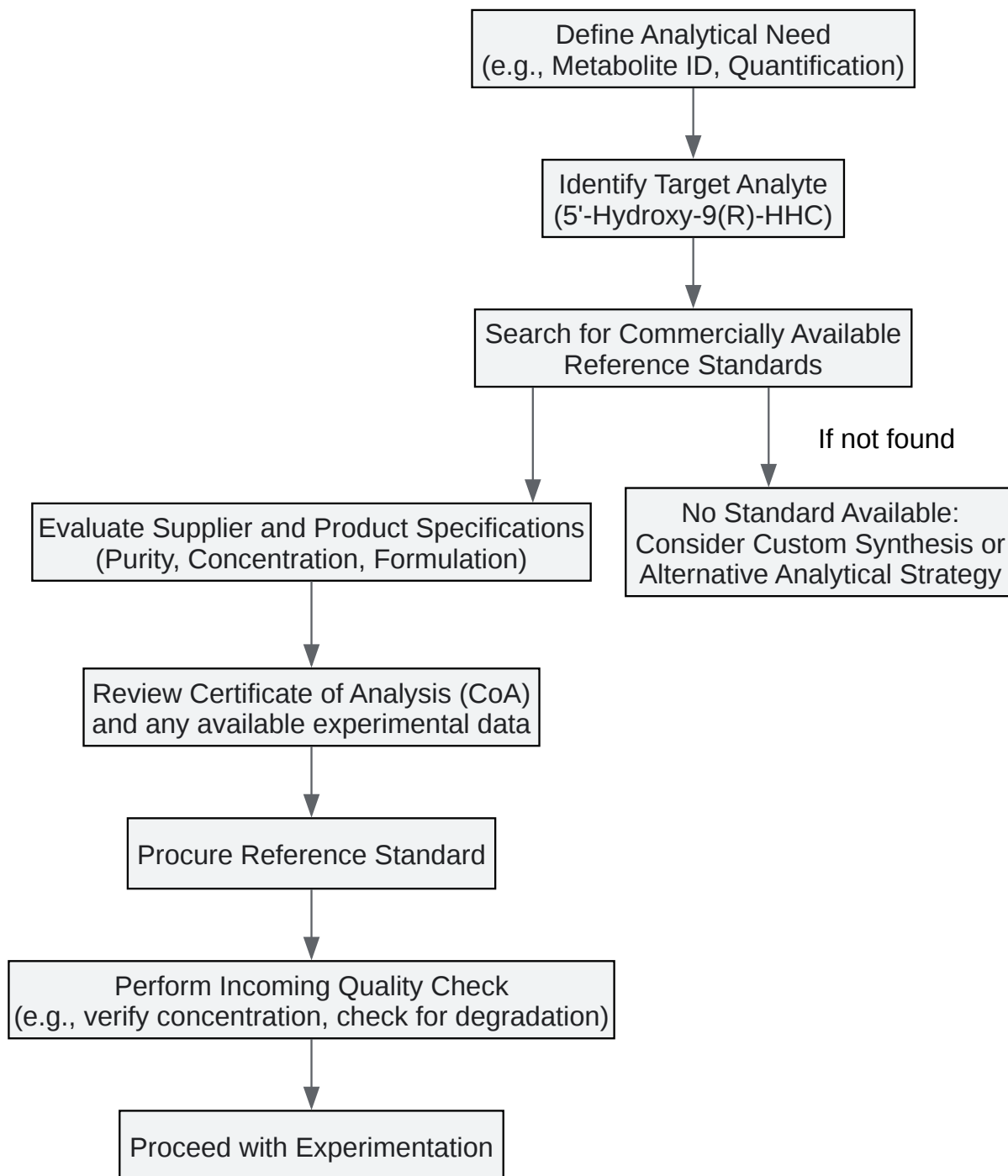
Methodology:

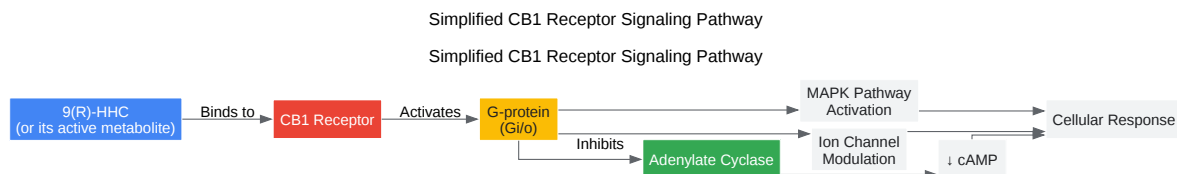
- **Derivatization:** Silylate the extracted sample and the reference standard to improve volatility and thermal stability. Common derivatizing agents include BSTFA with 1% TMCS.
- **GC Separation:** Inject the derivatized samples onto a capillary column (e.g., HP-5ms). Use a temperature program to separate the analytes.
- **MS Detection:** Operate the mass spectrometer in electron ionization (EI) mode. Collect full scan mass spectra.
- **Data Analysis:** Compare the retention time and the fragmentation pattern of the analyte in the sample with the derivatized reference standard.

Logical Workflow for Reference Standard Selection

The selection of an appropriate reference standard is a critical step in the experimental design process. The following diagram illustrates a logical workflow for researchers.

Workflow for Reference Standard Selection





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References

- 1. Cannabinol | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
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